molecular formula C16H12Br2N4O2 B3841912 N',N''-1,2-ethanediylidenebis(3-bromobenzohydrazide)

N',N''-1,2-ethanediylidenebis(3-bromobenzohydrazide)

Cat. No. B3841912
M. Wt: 452.10 g/mol
InChI Key: XDLONYSSVNUOAK-OKXCLTPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N',N''-1,2-ethanediylidenebis(3-bromobenzohydrazide), also known as EBH, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of N',N''-1,2-ethanediylidenebis(3-bromobenzohydrazide) is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and proteins that are involved in various cellular processes, including cell proliferation, inflammation, and microbial growth.
Biochemical and Physiological Effects:
N',N''-1,2-ethanediylidenebis(3-bromobenzohydrazide) has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N',N''-1,2-ethanediylidenebis(3-bromobenzohydrazide) inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N',N''-1,2-ethanediylidenebis(3-bromobenzohydrazide) has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N',N''-1,2-ethanediylidenebis(3-bromobenzohydrazide) has been shown to exhibit anti-microbial effects against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of N',N''-1,2-ethanediylidenebis(3-bromobenzohydrazide) is its versatility in different fields of research. Its anti-tumor, anti-inflammatory, and anti-microbial properties make it a promising candidate for drug development. Its ability to form new materials with unique properties makes it a valuable building block in material science. Its potential use in environmental science for the removal of heavy metals from contaminated water is also promising.
However, one limitation of N',N''-1,2-ethanediylidenebis(3-bromobenzohydrazide) is its potential toxicity. In vitro studies have shown that N',N''-1,2-ethanediylidenebis(3-bromobenzohydrazide) exhibits cytotoxic effects at high concentrations. Therefore, further studies are needed to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the research on N',N''-1,2-ethanediylidenebis(3-bromobenzohydrazide). One potential direction is the development of N',N''-1,2-ethanediylidenebis(3-bromobenzohydrazide)-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another potential direction is the synthesis of new materials using N',N''-1,2-ethanediylidenebis(3-bromobenzohydrazide) as a building block with unique properties. In addition, further studies are needed to determine the safety and efficacy of N',N''-1,2-ethanediylidenebis(3-bromobenzohydrazide) in vivo, as well as its potential use in environmental science for the removal of heavy metals from contaminated water.
Conclusion:
In conclusion, N',N''-1,2-ethanediylidenebis(3-bromobenzohydrazide) is a promising chemical compound that has been extensively studied for its potential applications in various fields. Its anti-tumor, anti-inflammatory, and anti-microbial properties make it a promising candidate for drug development. Its ability to form new materials with unique properties makes it a valuable building block in material science. Its potential use in environmental science for the removal of heavy metals from contaminated water is also promising. However, further studies are needed to determine its safety and efficacy in vivo.

Scientific Research Applications

N',N''-1,2-ethanediylidenebis(3-bromobenzohydrazide) has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N',N''-1,2-ethanediylidenebis(3-bromobenzohydrazide) has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. In material science, N',N''-1,2-ethanediylidenebis(3-bromobenzohydrazide) has been used as a building block for the synthesis of new materials with unique properties. In environmental science, N',N''-1,2-ethanediylidenebis(3-bromobenzohydrazide) has been studied for its potential use in the removal of heavy metals from contaminated water.

properties

IUPAC Name

3-bromo-N-[(E)-[(2E)-2-[(3-bromobenzoyl)hydrazinylidene]ethylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2N4O2/c17-13-5-1-3-11(9-13)15(23)21-19-7-8-20-22-16(24)12-4-2-6-14(18)10-12/h1-10H,(H,21,23)(H,22,24)/b19-7+,20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLONYSSVNUOAK-OKXCLTPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NN=CC=NNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)N/N=C/C=N/NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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